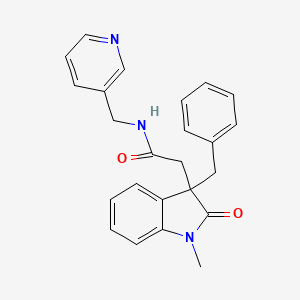

![molecular formula C17H19NO4 B5501308 2-[(3-丙基吗啉-4-基)羰基]-4H-色满-4-酮](/img/structure/B5501308.png)

2-[(3-丙基吗啉-4-基)羰基]-4H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of chromen-4-one derivatives, including structures similar to 2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one, often involves multicomponent reactions or photochemical processes. For example, a study detailed the one-shot photochemical synthesis of pyrano[2,3-c]chromen-2(3H)-ones through the photoinduced intramolecular coupling of acetylenic groups with the carbonyl center in chromenones, showcasing an example of intramolecular Paterno–Buchi reactions (Jindal et al., 2014). Another efficient method involves a one-pot, four-component reaction, yielding chromen-2-one derivatives, demonstrating the versatility and potential for synthesizing complex structures like the specified compound (Alizadeh & Ghanbaripour, 2013).

Molecular Structure Analysis Molecular structure analysis of chromen-4-one derivatives typically utilizes spectroscopic techniques such as FTIR, NMR, and mass spectrometry, alongside single-crystal X-ray crystallography for precise structural determination. For instance, the structure of synthesized pyrano[2,3-c]chromen-2(3H)-ones was elucidated using these methods, highlighting the detailed structural analysis required for compounds in this class (Jindal et al., 2014).

Chemical Reactions and Properties Chromen-4-one derivatives participate in various chemical reactions, including photochemical processes and multicomponent reactions that lead to a wide range of functionalized compounds. These reactions are crucial for modifying the chemical properties of the core chromen-4-one structure to yield compounds with desired functionalities and characteristics (Alizadeh & Ghanbaripour, 2013).

Physical Properties Analysis The physical properties of chromen-4-one derivatives can be inferred from their crystalline structures and molecular configurations, as determined by X-ray crystallography and spectroscopic methods. These analyses provide insights into the compound's stability, solubility, and potential intermolecular interactions (Manolov, Ströbele, & Meyer, 2008).

Chemical Properties Analysis The chemical properties of chromen-4-one derivatives, including reactivity and potential biological activity, are closely related to their molecular structures. Studies often explore these aspects through synthetic modifications and evaluating the activities of the resulting compounds, providing a basis for understanding the chemical behavior of specific derivatives like 2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one (Dekamin, Eslami, & Maleki, 2013).

科学研究应用

光化学合成

该化合物参与光诱导分子内偶联反应。例如,从 3-炔丙氧基色满酮光化学合成 5-(噻吩-3-基)吡喃并[2,3-c]色满-2(3H)-酮展示了其在通过 Paterno-Buchi 反应形成角三环化合物的过程中所扮演的角色 (Jindal 等人,2014 年)。

多组分化学合成

该化合物在多组分化学合成中发挥重要作用。一个示例包括在温和条件下由取代的硝基苯乙烯、芳香醛、香豆素和乙酸铵合成取代的呋喃并[3,2-c]色满-4-酮的新颖合成 (周等人,2013 年)。

无催化剂化学合成

该化合物促进了无催化剂化学合成工艺,例如在室温下轻松且可持续地合成多种 2-芳基-4-烷基/芳基-吡喃并[3,2-c]色满-5(4H)-酮 (Brahmachari 和 Nurjamal,2017 年)。

绿色化学

在绿色化学中,该化合物促进了环保合成方法。一个示例是在水中使用纳米结构焦磷酸盐 Na2CaP2O7 作为碱性催化剂的 2-氨基色满的清洁化学合成 (Solhy 等人,2010 年)。

作用机制

未来方向

Given the wide range of biological activities exhibited by chromen-4-one and morpholine derivatives, this compound could be a promising candidate for further study . Future research could focus on elucidating its biological activity, optimizing its structure for improved efficacy, and assessing its safety profile.

属性

IUPAC Name |

2-(3-propylmorpholine-4-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-2-5-12-11-21-9-8-18(12)17(20)16-10-14(19)13-6-3-4-7-15(13)22-16/h3-4,6-7,10,12H,2,5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXYYACOWYLWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COCCN1C(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)

![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)

![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)

![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)

![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)